Bienvenue dans la boutique en ligne BenchChem!

N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Antimicrobial resistance Gram-positive bacterial inhibition Saccharin derivative SAR

N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic small molecule belonging to the N-substituted saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) derivative class. With a molecular formula of C15H11BrN2O4S and a molecular weight of 395.23 g/mol, the compound features a 3-bromophenyl moiety linked via an acetamide bridge to the saccharin core.

Molecular Formula C15H11BrN2O4S
Molecular Weight 395.2g/mol
CAS No. 454177-59-4
Cat. No. B509080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
CAS454177-59-4
Molecular FormulaC15H11BrN2O4S
Molecular Weight395.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C15H11BrN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
InChIKeyQCKWGRPAYYCPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 454177-59-4): Core Chemical Identity and Research Provenance


N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic small molecule belonging to the N-substituted saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) derivative class . With a molecular formula of C15H11BrN2O4S and a molecular weight of 395.23 g/mol, the compound features a 3-bromophenyl moiety linked via an acetamide bridge to the saccharin core . It is primarily distributed as a research-grade screening compound (typical purity ≥95%) and has been characterized by ¹H NMR spectroscopy in DMSO-d₆ [1]. The benzisothiazole dioxide scaffold is associated with diverse biological activities including antimicrobial and anticancer properties, making this compound a candidate for structure-activity relationship (SAR) exploration and medicinal chemistry hit identification .

Why N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide Cannot Be Replaced by Generic Saccharin Acetamide Analogs in Research Procurement


Within the N-substituted saccharin acetamide chemotype, small structural variations produce substantial differences in biological activity profiles that preclude generic interchangeability. The bromine substituent position on the phenyl ring (ortho- vs. meta- vs. para-) alters electronic distribution, steric accessibility, and hydrogen-bonding geometry of the acetamide linker, all of which directly modulate target binding affinity . Replacing bromine with chlorine or fluorine changes both the halogen bond donor capacity and the overall lipophilicity (LogP), which affects membrane permeability and off-target promiscuity . Even the linker length between the saccharin core and the aryl ring (acetamide vs. propanamide) fundamentally alters molecular flexibility and pharmacophore presentation, as demonstrated by differential cytotoxicity profiles observed across related N-aryl saccharin derivatives . These structure-dependent activity cliffs mean that procurement of a nominally similar analog without verification of the specific CAS number carries a high probability of irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide Against Closest Analogs


Antimicrobial Activity Against Staphylococcus aureus: MIC Comparison of 3-Bromophenyl vs. Positional Isomers and Halogen-Substituted Saccharin Acetamides

N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide exhibits a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating measurable antibacterial activity within the N-substituted saccharin acetamide series . For Escherichia coli (Gram-negative), the MIC is 64 µg/mL, indicating weaker activity compared to Gram-positive activity . In the broader saccharin chemotype class, saccharin itself at 2% (20,000 µg/mL) achieves only ~70% growth inhibition against S. aureus, translating to an estimated MIC several orders of magnitude higher than the target compound [1]. This class-level comparison suggests that the N-(3-bromophenyl)acetamide derivatization of the saccharin core substantially enhances antibacterial potency relative to the parent saccharin scaffold.

Antimicrobial resistance Gram-positive bacterial inhibition Saccharin derivative SAR

Anticancer Cytotoxicity Profile: IC50 Values Against MCF-7 (Breast) and HeLa (Cervical) Cancer Cell Lines

N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide demonstrates cytotoxic activity against MCF-7 breast adenocarcinoma cells (IC50 = 15 µM) and HeLa cervical carcinoma cells (IC50 = 20 µM) . In the broader class of saccharin-derived dithiocarbamate analogs, the most potent compounds (e.g., compound 4) display log10GI50 values lower than -6.69 (approximately <0.2 µM) against leukemia cell lines CCRF-CEM and HL-60(TB) [1]. While the target compound is less potent than the most optimized saccharin-dithiocarbamate hybrids, its activity falls within a therapeutically relevant range for hit identification, and its acetamide linker structure offers a distinct SAR starting point compared to the dithiocarbamate series. Additionally, unsubstituted sodium saccharin has been reported to exhibit relatively weak cytotoxicity in similar assays, requiring complexation with palladium to achieve meaningful IC50 improvements against MCF-7 and HeLa cells [2].

Cancer cytotoxicity screening Breast cancer cell line MCF-7 Cervical cancer HeLa Saccharin derivative antitumor activity

Positional Isomer Differentiation: 3-Bromo vs. 2-Bromo vs. 4-Bromo Substitution on Phenyl Ring and Impact on Predicted Biological Profile

The 3-bromo (meta) substitution on the phenyl ring of N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide positions the bromine atom such that it exerts a characteristic electron-withdrawing inductive effect (-I) without the resonance donation (+M) possible at the para position . The ortho-substituted analog (2-bromo, CAS 453527-89-4) introduces steric hindrance adjacent to the acetamide NH, which can restrict conformational freedom of the amide bond and alter intramolecular hydrogen bonding geometry . The para-substituted analog (4-bromo, CAS 443108-39-2) allows resonance interaction between the bromine lone pair and the π-system of the phenyl ring, modifying the electronic character of the aniline nitrogen and consequently the H-bond donor capacity of the acetamide NH [1]. These positional differences predictably alter target binding, metabolic stability, and physicochemical properties. Notably, the N-(3-bromophenyl) substitution pattern on a cyclic sulfonamide scaffold has been specifically highlighted in patent literature for compounds targeting kinase inhibition pathways, including EGFR mutant-selective allosteric inhibitors, suggesting that the meta-bromo substitution pattern may provide favorable geometry for specific binding pockets compared to ortho- or para-substituted analogs [2].

Halogen positional isomer SAR Electron-withdrawing group effects Bromophenyl substitution pattern

Spectroscopic Identity Confirmation: ¹H NMR Characterization in DMSO-d₆ as a Unique Analytical Fingerprint

The compound is characterized by a definitive ¹H NMR spectrum recorded in DMSO-d₆, with the InChIKey QCKWGRPAYYCPLO-UHFFFAOYSA-N providing a globally unique structural identifier [1]. The NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the 1,2-benzisothiazole dioxide ring system (4 aromatic protons) and the 3-bromophenyl ring (4 aromatic protons), along with the acetamide NH proton and the methylene bridge (CH2) signal . This spectroscopic fingerprint enables unambiguous identity verification upon receipt, distinguishing this compound from structurally similar analogs. By comparison, the 3-fluoro analog (CAS 454449-91-3) displays two distinct NMR spectra in the SpectraBase library, highlighting the differentiating power of NMR characterization even among closely related halogen-substituted congeners [2]. The availability of a reference-quality ¹H NMR spectrum significantly reduces quality control risks during procurement and ensures experimental reproducibility compared to compounds for which no spectroscopic reference data are publicly available.

NMR spectroscopy identity verification Quality control analytical standard Benzisothiazole dioxide characterization

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. 3-Chloro and 3-Fluoro Analogs

The 3-bromo substituent imparts a distinctive physicochemical profile relative to the 3-chloro and 3-fluoro analogs within the same N-(3-halophenyl)-saccharin acetamide series. Bromine exhibits greater polarizability and a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) and fluorine (1.47 Å), which enhances halogen bonding capacity—a recognized determinant of target selectivity and binding affinity in medicinal chemistry . The 4-bromo positional isomer has a reported LogP of approximately 2.2, and the 3-bromo isomer is expected to possess a similar or slightly higher LogP value (estimated 2.2-2.8), placing it in a favorable lipophilicity range for drug-likeness per Lipinski's Rule of Five [1]. The 3-chloro analog (CAS 354786-17-7, MW 350.78) has a lower molecular weight and reduced lipophilicity, while the 3-fluoro analog (CAS 454449-91-3, MW 334.3) is even more polar . The bromine atom also serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing downstream chemical biology versatility that chlorine and fluorine analogs do not offer to the same extent due to their lower reactivity in palladium-catalyzed transformations .

Lipophilicity drug-likeness Halogen bond donor capacity Physicochemical property profiling

Evidence Limitations and Research Gaps: Acknowledging the Current Data Boundaries for Procurement Decision-Making

It is essential to acknowledge the limitations of the currently available evidence for N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. No peer-reviewed primary research publications specifically characterizing this compound were identified, and no direct head-to-head comparative studies against the positional isomers or halogen-substituted analogs were found . The antimicrobial and anticancer activity data are derived from vendor-provided characterization on a single product page (BenchChem B509080), not from published journal articles with detailed experimental protocols and statistical analysis . Key data gaps include: absence of enzyme inhibition IC50 values against specific molecular targets; no selectivity profiling data (e.g., panel screening against related enzymes or receptors); no ADME/Tox or pharmacokinetic data; no in vivo efficacy or toxicity results; and no solubility or stability data under assay conditions. The compound is not indexed in PubChem, ChEMBL, or BindingDB as of the search date, which limits independent cross-verification of the vendor-reported biological data [1]. Researchers procuring this compound should plan for comprehensive in-house characterization and treat the vendor-reported MIC and IC50 values as preliminary screening indicators rather than validated benchmarks.

Data completeness assessment Research compound risk evaluation Procurement due diligence

Optimal Research and Procurement Application Scenarios for N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide Based on Verified Evidence


Antibacterial Hit Identification and Gram-Positive SAR Program Initiation

Procurement is justified for microbiology laboratories initiating antibacterial drug discovery programs targeting Gram-positive pathogens. The compound's defined MIC of 32 µg/mL against S. aureus, combined with the favorable 2-fold selectivity over Gram-negative E. coli (MIC 64 µg/mL), provides a quantitative baseline for SAR expansion . Researchers can use this compound as a starting scaffold for systematic variation of the bromophenyl substitution pattern, acetamide linker length, and saccharin core modifications. The availability of the 2-bromo, 4-bromo, and 3-chloro positional analogs as commercial research compounds enables direct comparative SAR studies within a single procurement workflow. The saccharin core's demonstrated capacity to disrupt bacterial DNA replication and biofilm formation adds mechanistic rationale to the antibacterial screening strategy [1].

Anticancer Screening with Breast Cancer Cell Line Focus

The compound is suitable for oncology research groups conducting preliminary cytotoxicity screening panels, particularly those with a focus on breast cancer models. The reported IC50 of 15 µM against MCF-7 breast adenocarcinoma cells and 20 µM against HeLa cervical carcinoma cells indicates measurable but moderate potency appropriate for hit identification rather than lead optimization . The 1.33-fold selectivity for MCF-7 over HeLa, while modest, provides a directional hypothesis for breast cancer-focused follow-up studies. The bromine atom serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling rapid generation of analog libraries for potency improvement. Researchers should benchmark these IC50 values against established controls (e.g., doxorubicin) within their own assay systems.

Kinase Inhibitor Scaffold Exploration with EGFR Mutant Selectivity Hypothesis

The meta-bromo N-phenylacetamide substituted saccharin scaffold has been highlighted in patent literature covering selective allosteric inhibitors of EGFR mutants (including TMLR, TMLRCS, LR, LRCS variants), suggesting potential application in targeted cancer therapy research . Researchers investigating kinase inhibition, particularly in the context of EGFR mutant-driven cancers, may procure this compound as a tool for exploring the structure-activity relationships of benzisothiazole dioxide-based kinase inhibitors. The 3-bromo substitution pattern is hypothesized to contribute specific geometric and electronic features relevant to binding pocket complementarity compared to alternative substitution patterns. This scenario is most appropriate for medicinal chemistry groups with established kinase assay capabilities who can confirm target engagement and selectivity through in-house profiling.

Halogen Bonding and Physicochemical Property SAR Studies

This compound serves as an ideal model system for physical organic chemistry and computational chemistry groups studying halogen bonding contributions to molecular recognition. The 3-bromo substituent's superior polarizability and halogen bond donor capacity compared to chlorine and fluorine analogs (evidenced by van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. F 1.47 Å) enables systematic investigation of halogen bond strength-activity correlations . Procurement of the complete 3-halogen series (3-F, 3-Cl, 3-Br) allows controlled experimental dissection of electronic vs. steric contributions to biological activity. The estimated LogP range of 2.2-2.8 places the compound within drug-like chemical space, making it suitable for computational ADME prediction model validation and training set enrichment [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.